N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
Description
This analog shares critical structural features, including:
- Nicotinamide core: A pyridine-3-carboxamide backbone.
- Sulfanyl substituent: A 3,4,4-trifluoro-3-butenyl group attached via a sulfur atom.
- Aromatic moiety: A benzodioxol ring (instead of a benzyl group).
Its molecular formula is C₁₇H₁₃F₃N₂O₃S (MW: 382.36), with a purity >90% for laboratory use in research and industrial applications .
Properties
IUPAC Name |
N-benzyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c18-14(15(19)20)8-10-24-17-13(7-4-9-21-17)16(23)22-11-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUKLBILQCFXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide typically involves multiple steps. One common method includes the reaction of 2-chloronicotinamide with benzylamine to form N-benzyl-2-chloronicotinamide. This intermediate is then reacted with 3,4,4-trifluoro-3-butenylthiol under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide involves its interaction with specific molecular targets. The nicotinamide moiety is known to interact with enzymes involved in redox reactions, potentially modulating their activity. The trifluorobutenyl group may enhance the compound’s stability and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Structural Analogues from the Benzamide Class
Key analogues from the pesticide and agrochemical literature () provide insights into structure-activity relationships:
Key Observations :
- Nicotinamide vs.
- Sulfur vs. Oxygen Linkages : The sulfanyl group in the target compound could increase susceptibility to oxidation compared to the ether linkages in flutolanil, impacting stability .
- Fluorinated Groups: The trifluoro-butenyl group in the target compound introduces steric bulk and electron-withdrawing effects, similar to flutolanil’s trifluoromethyl group, which is known to improve lipophilicity and membrane permeability .
Physicochemical and Functional Properties
| Property | Target Compound | Flutolanil | Inabenfide |
|---|---|---|---|
| Molecular Weight | 382.36 | 322.30 | 363.80 |
| Purity | >90% | Commercial grade (≥98%) | Commercial grade (≥95%) |
| Key Functional Groups | Benzodioxol, sulfanyl | Trifluoromethyl, ether | Chlorophenyl, hydroxymethyl |
| Stability | Moderate (sulfanyl oxidation risk) | High (stable ether linkages) | Moderate (hydroxyl group reactivity) |
| Applications | Research/industrial | Agricultural fungicide | Plant growth regulation |
Biological Activity
N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological properties. The trifluorobutenyl group is particularly noteworthy for its potential to enhance lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3N2OS |
| Molecular Weight | 335.34 g/mol |
| CAS Number | 478081-11-7 |
| Physical State | Solid (crystalline) |
| Purity | >98% (GC) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and angiogenesis.
Enzyme Inhibition
Studies have shown that this compound inhibits the activity of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor growth and metastasis. In vitro assays revealed an IC50 value of 65 nM against VEGFR-2, suggesting potent inhibitory effects on angiogenesis .
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| HepG2 | 21.00 | 1.55 |
| MCF-7 | 26.10 | 1.25 |
| W-38 | >50 | - |
The selectivity indices indicate a favorable profile for targeting cancer cells while sparing normal cells .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADMET) properties of this compound. Preliminary data suggest that the compound has good oral bioavailability and a moderate half-life, making it a candidate for further development in therapeutic applications .
Case Studies
- VEGFR Inhibition : A study evaluated the effects of this compound on VEGFR signaling pathways in HepG2 cells. The compound significantly reduced VEGF-induced proliferation and migration in these cells.
- Combination Therapy : Another case study explored the efficacy of combining this compound with standard chemotherapy agents in MCF-7 breast cancer cells. The results indicated enhanced cytotoxic effects when used in conjunction with doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
